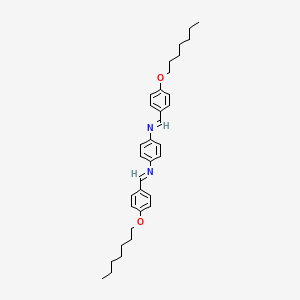

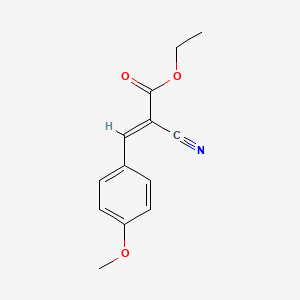

N-(5-碘-3-甲基-吡啶-2-基)-2,2-二甲基-丙酰胺

描述

Synthesis Analysis

The synthesis of pyridine derivatives has been a subject of interest due to their potential applications in drug development and material science. In the context of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide, although not directly synthesized in the provided studies, related compounds have been developed. For instance, a series of novel 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides were synthesized and characterized using various spectroscopic techniques . Similarly, N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide was radiolabeled with 123I, indicating the feasibility of introducing iodine into pyridinecarboxamide structures . These studies suggest that the synthesis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide would likely involve comparable techniques, such as halogenation to introduce the iodine atom and amidation to attach the propionamide group.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their chemical and biological properties. X-ray single crystal diffraction was used to determine the structure of the synthesized 1,4-dihydropyridines, and DFT calculations provided insights into the molecular frontier orbitals and electronic absorption and emission spectra . These techniques could be applied to N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide to gain a comprehensive understanding of its molecular structure and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives is influenced by the presence of functional groups and substituents on the pyridine ring. The iodine atom in N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide, for example, allowed for radiolabeling through anionic isotopic exchange . This indicates that the iodine substituent in N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide could also partake in similar reactions, potentially enabling its use in radiolabeling or other iodine-mediated chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are determined by their molecular structure. The synthesized 1,4-dihydropyridines exhibited specific optical properties, as revealed by UV and fluorescence spectroscopy . The solubility and thermal properties of polyamides containing pyridyl moieties were also characterized, showing good solubility in polar solvents and providing information on their thermal stability . These findings can be extrapolated to predict that N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide would have distinct optical properties and solubility characteristics, which could be further investigated using similar analytical methods.

科学研究应用

单核非血红素铁配合物的双氧活化该研究探索了铁 (ii) 配合物对双氧的活化,这对于理解酶系统氧活化机制至关重要。当铁配合物与双氧反应时,会发生转化,表明还原活化,类似于天然酶促过程。这一见解有助于生物无机化学,特别是在模拟和理解生物系统中的氧活化 (Martinho、Blain 和 Banse,2010 年)。

镁化碱与取代吡啶的反应本研究重点研究了取代吡啶在镁化碱存在下的化学行为,导致去质子化和随后的化学转化。该研究为吡啶衍生物的合成提供了宝贵的见解,这些衍生物在药物和有机合成中至关重要 (Bonnet、Mongin、Trécourt 和 Quéguiner,2001 年)。

相互作用产物的合成和结构表征该研究调查了 5-三氟甲基-吡啶-2-硫酮与碘之间的相互作用,提供了对所得配合物结构表征的见解。这项研究与新材料的开发和理解分子相互作用有关,特别是在设计潜在的抗甲状腺药物方面 (Chernov'yants、Burykin、Starikova 和 Erofeev,2011 年)。

烯胺腈在杂环合成中的用途探索烯胺腈在合成吡唑、吡啶和嘧啶衍生物中的用途,这项研究为杂环化学领域做出了贡献。这些发现对于药物化学至关重要,其中此类杂环在药物设计和开发中发挥着重要作用 (Fadda、Etman、El-Seidy 和 Elattar,2012 年)。

属性

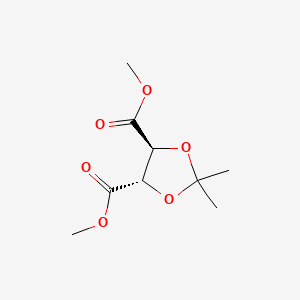

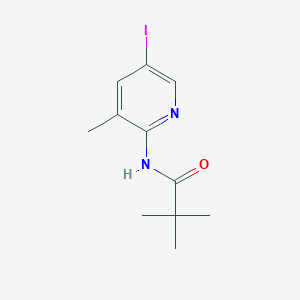

IUPAC Name |

N-(5-iodo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2O/c1-7-5-8(12)6-13-9(7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQWADXLVLGBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NC(=O)C(C)(C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359637 | |

| Record name | N-(5-Iodo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide | |

CAS RN |

677327-29-6 | |

| Record name | N-(5-Iodo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。